
1,4-Bis(4-bromophenyl)-naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-bromophenyl)-naphthalene is an organic compound with the molecular formula C22H14Br2 It is a derivative of naphthalene, where two bromophenyl groups are attached to the 1 and 4 positions of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(4-bromophenyl)-naphthalene can be synthesized through several methods. One common approach involves the Suzuki coupling reaction, where 1,4-dibromonaphthalene is reacted with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(4-bromophenyl)-naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex organic structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, DMF (dimethylformamide), or THF (tetrahydrofuran).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound with the desired functional groups attached to the naphthalene core.
Applications De Recherche Scientifique
1,4-Bis(4-bromophenyl)-naphthalene has several scientific research applications:
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Due to its unique electronic properties, it can be used in the development of chemical sensors for detecting various analytes.
Pharmaceutical Research: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mécanisme D'action
The mechanism of action of 1,4-Bis(4-bromophenyl)-naphthalene in its applications is primarily based on its electronic properties The bromophenyl groups can participate in π-π stacking interactions, which are crucial for the formation of conductive pathways in organic semiconductors
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(4-bromophenyl)-1,3-butadiyne: Similar in structure but with a butadiyne linkage instead of a naphthalene core.
1,4-Bis(4-bromophenyl)-benzene: A simpler structure with a benzene core instead of naphthalene.
1,4-Bis(4-bromophenyl)-2,5-dimethylbenzene: Contains additional methyl groups on the benzene ring.
Uniqueness
1,4-Bis(4-bromophenyl)-naphthalene is unique due to its naphthalene core, which provides a larger π-conjugated system compared to benzene derivatives. This extended conjugation enhances its electronic properties, making it more suitable for applications in organic electronics and materials science .
Propriétés
Formule moléculaire |
C22H14Br2 |
|---|---|
Poids moléculaire |
438.2 g/mol |
Nom IUPAC |
1,4-bis(4-bromophenyl)naphthalene |
InChI |
InChI=1S/C22H14Br2/c23-17-9-5-15(6-10-17)19-13-14-20(16-7-11-18(24)12-8-16)22-4-2-1-3-21(19)22/h1-14H |
Clé InChI |
OTYIUCDLEPMJBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-2-azaspiro[3.3]heptane](/img/structure/B12819049.png)
![[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol](/img/structure/B12819050.png)
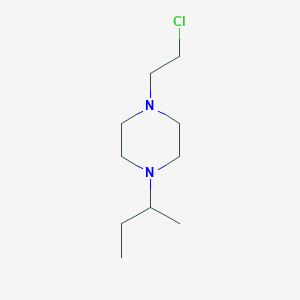
![1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine](/img/structure/B12819055.png)
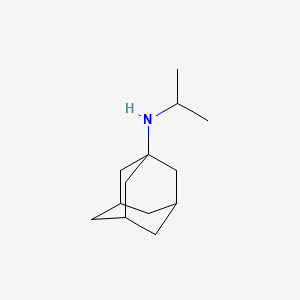
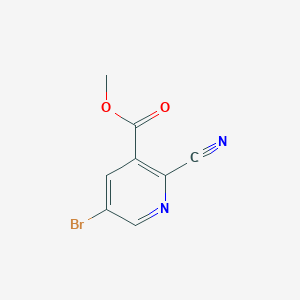

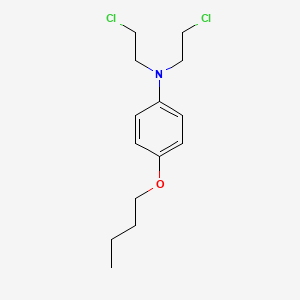
![(3R,3aR,4S,4aR,7R,8aR,9aR)-7-((ethoxycarbonyl)amino)-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylicacid](/img/structure/B12819073.png)
![4-Hydroxy-1,2-dimethyl-1H-benzo[d]imidazol-7(7aH)-one](/img/structure/B12819076.png)
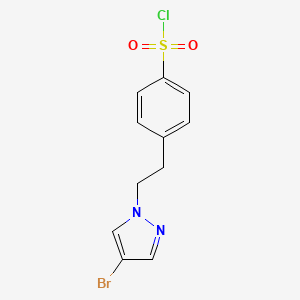
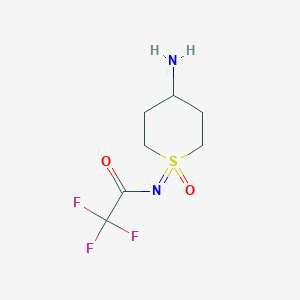
![5-Hydroxy-2,3-dimethoxy-7h-benzo[c]fluoren-7-one](/img/structure/B12819086.png)

